molecular formula C10H15N3O5 B12390539 2-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-4-one

2-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-4-one

Cat. No.: B12390539
M. Wt: 257.24 g/mol
InChI Key: YNICOGPIWXQHOX-BJAJWGDDSA-N
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Description

2-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-4-one is a compound of significant interest in the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes a pyrimidine ring and a sugar moiety, making it a valuable subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-4-one typically involves the condensation of a pyrimidine derivative with a sugar moiety. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct stereochemistry of the product. For instance, the use of acidic or basic catalysts can facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are commonly employed to purify the final product. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

2-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its potential use as an antiviral or anticancer agent. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-4-one apart is its unique combination of a pyrimidine ring and a sugar moiety, which provides it with distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C10H15N3O5

Molecular Weight

257.24 g/mol

IUPAC Name

2-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-4-one

InChI

InChI=1S/C10H15N3O5/c1-17-8-7(16)5(4-14)18-9(8)13-3-2-6(15)12-10(13)11/h2-3,5,7-9,14,16H,4H2,1H3,(H2,11,12,15)/t5-,7?,8+,9-/m1/s1

InChI Key

YNICOGPIWXQHOX-BJAJWGDDSA-N

Isomeric SMILES

CO[C@@H]1[C@@H](O[C@@H](C1O)CO)N2C=CC(=O)N=C2N

Canonical SMILES

COC1C(C(OC1N2C=CC(=O)N=C2N)CO)O

Origin of Product

United States

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